4-[(tert-butyldimethylsilyl)oxy]pentanoic acid
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Overview
Description
4-[(tert-Butyldimethylsilyl)oxy]pentanoic acid is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a pentanoic acid backbone. This compound is commonly used in organic synthesis, particularly in the protection of hydroxyl groups due to the stability provided by the TBDMS group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(tert-butyldimethylsilyl)oxy]pentanoic acid typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature. The general reaction scheme is as follows:
R-OH+TBDMS-Cl+Base→R-O-TBDMS+HCl
Industrial Production Methods
In industrial settings, the production of tert-butyldimethylsilyl ethers, including this compound, can be achieved using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
4-[(tert-Butyldimethylsilyl)oxy]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The TBDMS group is stable under mild oxidative conditions but can be cleaved under strong oxidative conditions.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) is commonly used to remove the TBDMS group.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols.
Substitution: Deprotected alcohols or new functionalized derivatives.
Scientific Research Applications
4-[(tert-Butyldimethylsilyl)oxy]pentanoic acid is widely used in scientific research due to its versatility:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Employed in the synthesis of biologically active molecules where selective protection and deprotection of hydroxyl groups are required.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(tert-butyldimethylsilyl)oxy]pentanoic acid primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in unwanted side reactions. The stability of the TBDMS group is attributed to the steric hindrance provided by the tert-butyl and dimethyl groups, which protect the silicon-oxygen bond from hydrolysis and other reactions .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl ethers: Less stable compared to TBDMS ethers.
Tert-butyldiphenylsilyl ethers: More stable but bulkier than TBDMS ethers.
Methoxymethyl ethers: Less stable and more prone to hydrolysis.
Uniqueness
4-[(tert-Butyldimethylsilyl)oxy]pentanoic acid is unique due to the balance it offers between stability and ease of removal. The TBDMS group provides significant protection against hydrolysis and oxidation while being relatively easy to remove under mild conditions using reagents like TBAF .
Properties
CAS No. |
145675-40-7 |
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Molecular Formula |
C11H24O3Si |
Molecular Weight |
232.4 |
Purity |
95 |
Origin of Product |
United States |
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